molecular formula C14H9NO6 B2863016 Methyl 4-nitrooxanthrene-2-carboxylate CAS No. 924843-92-5

Methyl 4-nitrooxanthrene-2-carboxylate

Cat. No.: B2863016
CAS No.: 924843-92-5
M. Wt: 287.227
InChI Key: JYLAMTJIBGZHLT-UHFFFAOYSA-N
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Description

Methyl 4-nitrooxanthrene-2-carboxylate is a chemical compound with the molecular formula C14H9NO6 and a molecular weight of 287.22 g/mol It is known for its unique structure, which includes a nitro group and a carboxylate ester group attached to an oxanthrene core

Scientific Research Applications

Methyl 4-nitrooxanthrene-2-carboxylate has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-nitrooxanthrene-2-carboxylate typically involves the nitration of oxanthrene derivatives followed by esterification. One common method involves the reaction of oxanthrene-2-carboxylic acid with nitric acid to introduce the nitro group at the 4-position. The resulting 4-nitrooxanthrene-2-carboxylic acid is then esterified using methanol in the presence of a catalyst such as sulfuric acid to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-nitrooxanthrene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Conversion to 4-aminooxanthrene-2-carboxylate.

    Reduction: Formation of oxanthrene-2-carboxylic acid.

    Substitution: Various substituted oxanthrene derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of Methyl 4-nitrooxanthrene-2-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including inhibition of enzyme activity or disruption of cellular processes. The exact molecular pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-nitrobenzoate: Similar structure but with a benzoate core instead of an oxanthrene core.

    Methyl 2-nitrobenzoate: Nitro group at a different position on the benzoate core.

    Methyl 4-nitrophenylacetate: Similar ester and nitro functionalities but with a phenylacetate core.

Uniqueness

Methyl 4-nitrooxanthrene-2-carboxylate is unique due to its oxanthrene core, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable .

Properties

IUPAC Name

methyl 4-nitrodibenzo-p-dioxin-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO6/c1-19-14(16)8-6-9(15(17)18)13-12(7-8)20-10-4-2-3-5-11(10)21-13/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYLAMTJIBGZHLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C2C(=C1)OC3=CC=CC=C3O2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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